molecular formula C13H18O4 B11826660 methyl (R)-2-(3-(3-hydroxybutoxy)phenyl)acetate

methyl (R)-2-(3-(3-hydroxybutoxy)phenyl)acetate

Cat. No.: B11826660
M. Wt: 238.28 g/mol
InChI Key: AETUZYOMOMSPRQ-SNVBAGLBSA-N
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Description

Methyl ®-2-(3-(3-hydroxybutoxy)phenyl)acetate is an organic compound with a complex structure that includes a phenyl ring, an ester group, and a hydroxybutoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ®-2-(3-(3-hydroxybutoxy)phenyl)acetate typically involves the esterification of the corresponding acid with methanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl ®-2-(3-(3-hydroxybutoxy)phenyl)acetate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-(3-(3-hydroxybutoxy)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxybutoxy side chain can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl ®-2-(3-(3-hydroxybutoxy)phenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl ®-2-(3-(3-hydroxybutoxy)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The hydroxybutoxy side chain may also play a role in its biological activity by interacting with cellular membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-2-(3-(3-hydroxypropoxy)phenyl)acetate: Similar structure but with a shorter hydroxyalkoxy side chain.

    Methyl ®-2-(3-(3-hydroxyethoxy)phenyl)acetate: Even shorter hydroxyalkoxy side chain.

    Methyl ®-2-(3-(3-hydroxybutyl)phenyl)acetate: Lacks the ether linkage in the side chain.

Uniqueness

Methyl ®-2-(3-(3-hydroxybutoxy)phenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the hydroxybutoxy side chain differentiates it from other similar compounds and may enhance its solubility and interaction with biological targets.

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

methyl 2-[3-[(3R)-3-hydroxybutoxy]phenyl]acetate

InChI

InChI=1S/C13H18O4/c1-10(14)6-7-17-12-5-3-4-11(8-12)9-13(15)16-2/h3-5,8,10,14H,6-7,9H2,1-2H3/t10-/m1/s1

InChI Key

AETUZYOMOMSPRQ-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CCOC1=CC=CC(=C1)CC(=O)OC)O

Canonical SMILES

CC(CCOC1=CC=CC(=C1)CC(=O)OC)O

Origin of Product

United States

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